molecular formula C11H17N B1603654 N-(3-Methylbenzyl)propan-2-amine CAS No. 915922-51-9

N-(3-Methylbenzyl)propan-2-amine

Cat. No.: B1603654
CAS No.: 915922-51-9
M. Wt: 163.26 g/mol
InChI Key: VYALSSNVODXUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylbenzyl)propan-2-amine is a chemical compound provided for research and development purposes. This product is strictly for laboratory or research use in a controlled setting and is not intended for diagnostic, therapeutic, or personal use of any kind. This compound, with the molecular formula C11H17N and a molecular weight of 163.26 g/mol, is identified by CAS 915922-51-9 . Its structure features an isopropylamine group attached to a 3-methylbenzyl group. Compounds within this broader class have been utilized as key intermediates in organic synthesis and pharmaceutical research . For instance, structurally similar molecules have been investigated in scientific studies for their potential effects on biological pathways, such as the suppression of hepatic glucose production, highlighting the interest in this chemical class for developing research tools . Researchers value this scaffold for exploring structure-activity relationships (SAR) . Please consult the safety data sheet prior to handling. All information provided is for research purposes only.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)12-8-11-6-4-5-10(3)7-11/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYALSSNVODXUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592498
Record name N-[(3-Methylphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-51-9
Record name N-[(3-Methylphenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 3 Methylbenzyl Propan 2 Amine and Analogues

Established Synthetic Pathways for N-(3-Methylbenzyl)propan-2-amine and Related Isomers

Traditional synthetic routes to this compound and its analogues remain highly relevant due to their reliability and scalability. These methods typically involve the formation of a carbon-nitrogen bond between a benzyl (B1604629) precursor and an amine.

Reductive Amination Protocols

Reductive amination is a highly versatile and widely used one-pot method for synthesizing primary, secondary, and tertiary amines. youtube.comlibretexts.org This reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 3-methylbenzaldehyde (B113406) with isopropylamine (B41738).

A key advantage of reductive amination is that it avoids the problem of over-alkylation, which can be an issue with direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde or ketone. libretexts.orgmasterorganicchemistry.com The reaction is often performed under slightly acidic conditions (pH ~5) to catalyze imine formation. youtube.com This method's flexibility allows for the synthesis of a vast range of substituted amines by varying the carbonyl and amine starting materials. masterorganicchemistry.comorganic-chemistry.org

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Abbreviation Key Features
Sodium Cyanoborohydride NaBH₃CN Selectively reduces imines in the presence of aldehydes/ketones; requires careful handling due to cyanide toxicity. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ A milder and less toxic alternative to NaBH₃CN, also highly selective for imines. masterorganicchemistry.com
Sodium Borohydride NaBH₄ Can be used, but may also reduce the starting carbonyl compound if not carefully controlled. masterorganicchemistry.com

Multi-Step Synthesis Approaches from Precursors

Multi-step syntheses allow for greater control and diversity in the final product. A common precursor for this compound would be 3-methylbenzyl chloride or 3-methylbenzyl bromide. These can undergo nucleophilic substitution with isopropylamine to form the target secondary amine. However, as previously mentioned, controlling the degree of alkylation can be challenging.

Another multi-step approach involves the Friedel-Crafts alkylation of a suitable aromatic compound, followed by functional group transformations. For example, a related synthesis of N-methyl-3,3-diphenylpropylamine starts with cinnamonitrile (B126248) and benzene (B151609), which undergo a Friedel-Crafts reaction to form 3,3-diphenylpropionitrile. google.com This intermediate is then catalytically hydrogenated to 3,3-diphenylpropylamine. Subsequent reaction with an aldehyde forms a Schiff base, which is methylated and then hydrolyzed to yield the final product. google.com This type of multi-step sequence, while longer, can be adapted to produce a wide variety of analogues by changing the initial building blocks. Such strategies are often employed in the creation of compound libraries for drug discovery, where automated protocols for reactions like amide formation, Suzuki coupling, and reductive amination are increasingly common. chemrxiv.org

Stereoselective Synthesis and Enantiomeric Resolution Techniques

The synthesis of chiral amines is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Consequently, significant research has focused on developing stereoselective methods for producing single-enantiomer amines.

Enzymatic Biocatalysis for Chiral Amine Synthesis

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing enantiopure chiral amines. nih.govresearchgate.net Enzymes operate under mild conditions and can exhibit extremely high levels of stereoselectivity. Key enzymes used in chiral amine synthesis include transaminases, amine dehydrogenases, and imine reductases. nih.govresearchgate.net

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a ketone acceptor. By using a prochiral ketone, a chiral amine can be produced with high enantiomeric excess. Protein engineering and directed evolution have been used to create transaminases with broader substrate scopes and improved catalytic efficiencies. nih.gov

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of a ketone or aldehyde using ammonia (B1221849) as the amine donor and NAD(P)H as a cofactor. nih.govfrontiersin.org Wild-type AmDHs have been shown to be effective in synthesizing small chiral alkyl amines. frontiersin.org

Imine Reductases (IReds) / Reductive Aminases (RedAms): These enzymes are particularly relevant for the synthesis of secondary and tertiary amines. They catalyze the reduction of a pre-formed imine or perform a one-pot reductive amination of a ketone with an amine. nih.gov Dual-enzyme cascades combining ene-reductases (EReds) and IReds/RedAms have been developed to synthesize amines with two stereocenters from α,β-unsaturated ketones, achieving very high diastereomeric and enantiomeric ratios. nih.gov

Table 2: Enzyme Families for Chiral Amine Synthesis

Enzyme Family Reaction Type Key Advantages
Transaminases (TAs) Asymmetric synthesis from ketones High enantioselectivity, broad substrate scope through engineering. nih.gov
Amine Dehydrogenases (AmDHs) Reductive amination with ammonia Can produce primary amines with high optical purity. frontiersin.org

Asymmetric Synthesis and Diastereoselective Approaches

Asymmetric catalysis using chiral metal complexes or organocatalysts provides another powerful route to enantiomerically enriched amines. The addition of organometallic reagents to chiral N-sulfinyl imines is a well-established diastereoselective method. For example, the addition of benzyl zinc reagents to N-tert-butanesulfinyl imines, enhanced by magnesium chloride, proceeds with good yields and high diastereoselectivity to furnish protected amines. nih.gov

Organocatalysis has also seen significant advances. Chiral BINOL-derived phosphoric acids can catalyze the asymmetric allylation of in situ-formed imines. beilstein-journals.org Similarly, catalytic asymmetric Tsuji-Trost benzylation reactions, which use a combination of a chiral aldehyde, a palladium species, and a Lewis acid, have been developed to produce optically active α-benzyl amino acids. nih.gov These methods showcase the potential of using chiral catalysts to control the stereochemical outcome of C-N and C-C bond-forming reactions, enabling the synthesis of complex chiral amine structures. rsc.org

Enantioseparation Methods for Chiral Analogues

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is critical when the biological or chemical activity of a compound is stereospecific. For chiral analogues of this compound, which possess a stereocenter, several enantioseparation techniques can be employed. These methods typically rely on the differential interaction of the enantiomers with a chiral environment.

Two primary methods for achieving this are asymmetric synthesis, which aims to produce only one of the two possible enantiomers, and the resolution of a racemic mixture. youtube.com Resolution involves separating the two enantiomers, often by converting them into diastereomers which have different physical properties (e.g., solubility, boiling point) and can thus be separated by conventional means like crystallization. youtube.com

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of pharmacologically active amines. nih.gov This method offers high efficiency and resolution. A common approach involves the use of a chiral selector added to the background electrolyte. For instance, N-Benzoxycarbonylglycyl-L-proline (L-ZGP) has been successfully used as a chiral selector for separating various amines in a non-aqueous CE setup. nih.gov The differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to different electrophoretic mobilities, enabling their separation. The use of mixed organic solvents, such as methanol (B129727) with 1,2-dichloroethane, can further enhance the separation by modifying the electroosmotic flow. nih.gov

High-Performance Liquid Chromatography (HPLC) is another cornerstone of chiral separations. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. Cyclodextrin-based CSPs are widely used for the separation of various classes of compounds, including amino acid derivatives. capes.gov.br For amine analogues, a CSP containing a chiral selector is used to achieve separation based on the differential stability of the diastereomeric complexes formed between the enantiomers and the stationary phase.

The table below summarizes key aspects of these enantioseparation techniques applicable to chiral amine analogues.

Technique Principle Chiral Selector/Phase Example Key Advantages Reference
Capillary Electrophoresis (CE) Differential migration in an electric field due to transient diastereomeric complex formation.N-Benzoxycarbonylglycyl-L-proline (L-ZGP) in the background electrolyte.High resolution, small sample volume, rapid analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile phase and a chiral stationary phase (CSP).Cyclodextrin-bonded stationary phases.Well-established, scalable for preparative separation. capes.gov.br
Classical Resolution Formation of diastereomeric salts with a chiral resolving agent, followed by separation (e.g., crystallization).A single enantiomer of another chiral organic molecule (e.g., a chiral acid).Can be cost-effective for large-scale separation. youtube.com

Derivatization Strategies for this compound Analogues

Derivatization is a key strategy for modifying the physicochemical properties, reactivity, and biological profile of a lead compound. For analogues of this compound, derivatization can occur at the secondary amine nitrogen, the aromatic benzyl ring, or the propan-2-amine backbone.

N-Alkylation and Acylation Reactions

The secondary amine in this compound analogues is a prime site for derivatization through N-alkylation and N-acylation.

N-Alkylation introduces an additional alkyl group to the nitrogen atom, yielding a tertiary amine. This reaction is fundamental in synthetic chemistry. wikipedia.org

Classical N-Alkylation: This typically involves reacting the amine with an alkyl halide. However, a common challenge is the potential for overalkylation, as the newly formed tertiary amine can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.org

Reductive Amination: A widely used industrial method involves the reductive N-alkylation of amines with aldehydes or ketones in the presence of a reducing agent and often a catalyst. For example, N-alkylation can be achieved using aliphatic aldehydes with hydrogen gas and a supported platinum metal catalyst. google.com

Modern Catalytic Methods: To improve efficiency and selectivity, various catalytic systems have been developed. Iridium (Ir) and Ruthenium (Ru) complexes have been shown to effectively catalyze the N-alkylation of amines using alcohols as alkylating agents, which is considered a green chemistry approach. nih.gov Metal-free catalysis, using reagents like tris(pentafluorophenyl)borane, has also been developed for the N-alkylation of amines with aryl esters. rsc.org

The following table presents examples of catalytic systems used for N-alkylation.

Catalyst System Alkylating Agent Substrate Example Key Features Reference
NHC–Ir(III) ComplexesAlcohols (e.g., Methanol, Benzyl alcohols)Aniline derivativesHigh efficiency, green solvent (alcohol) nih.gov
Supported Pt metalAliphatic aldehydesAmines, Amino-alcoholsIndustrial applicability, uses H₂ as reductant google.com
B(C₆F₅)₃Aryl estersDiarylamines, CarbazolesMetal-free, mild reaction conditions rsc.org

N-Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen, forming an amide. This transformation can significantly alter the electronic and steric properties of the amine. N-acylation is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. For more complex substrates, such as peptides, coupling agents like HOBt/HBTU are used to activate the carboxylic acid for reaction with the amine. nih.gov

Modifications of the Benzyl Moiety and Propan-2-amine Backbone

Modifying the carbon skeleton of the molecule offers another avenue for derivatization.

Modifications of the Benzyl Moiety: The aromatic ring provides a versatile handle for introducing a wide array of functional groups to modulate properties.

Substitution: Standard electrophilic aromatic substitution reactions can be used to introduce substituents (e.g., halogens, nitro groups, alkyl groups) onto the benzyl ring, although the directing effects of the existing methyl and alkylamino-methyl groups must be considered.

Synthesis from Substituted Precursors: A more controlled approach is to synthesize the analogue from already substituted starting materials. For example, reductive amination of a substituted benzaldehyde (B42025) (e.g., 3-methyl-4-fluorobenzaldehyde) with propan-2-amine would yield the corresponding substituted analogue. Research on N-benzylaminoferrocene-based compounds has demonstrated the synthesis of analogues with various substituents (e.g., F, OMe) on the phenyl ring. rug.nl

Modifications of the Propan-2-amine Backbone: The structure of the propan-2-amine portion can be altered to investigate the impact of the N-substituent's size and nature. This is most readily achieved by employing different primary amines during the initial synthesis. For instance, reacting 3-methylbenzaldehyde with different amines (e.g., ethylamine, cyclopropylamine) via reductive amination would generate a series of analogues with varied N-alkyl groups. The synthesis of 2-benzyl N-substituted anilines from various primary amines highlights the feasibility of this approach. beilstein-journals.org Furthermore, the existence of related compounds like (prop-2-en-1-yl)(propan-2-yl)amine demonstrates that diverse functionalities can be incorporated into the amine backbone. nih.gov

Synthesis of Pharmaceutically Relevant Salts and Prodrugs

Salt Formation: The basic nitrogen atom of this compound and its analogues allows for the formation of acid addition salts. This is a common strategy in pharmaceutical development to improve a compound's solubility, stability, and handling characteristics. The hydrochloride salt is a frequently prepared example, formed by reacting the amine with hydrochloric acid. nih.gov

Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is used to overcome issues such as poor solubility, low bioavailability, or instability.

Water-Soluble Prodrugs: For lipophilic analogues, water-soluble prodrugs can be designed for parenteral administration. One strategy involves creating N-benzylazolium salt-type prodrugs, which are chemically stable and water-soluble, and are designed to be rapidly converted to the active drug in plasma. nih.gov

Ester and Ether Prodrugs: If an analogue contains a suitable functional group (e.g., a hydroxyl or carboxylic acid on the benzyl ring), ester or ether prodrugs can be synthesized. For example, acyloxymethyl (ACOM) ethers have been developed as potential prodrugs for hydroxytryptamines. chemrxiv.org

Mutual Prodrugs: This approach involves linking two different active drugs together. For instance, an amine-containing compound could potentially be linked to a drug containing a carboxylic acid to form an amide-linked mutual prodrug. researchgate.net The synthesis of N-benzylaminoferrocene-based prodrugs provides a concrete example of creating prodrugs from N-benzylamine structures. nih.gov

Pharmacological Investigations and Mechanism of Action of N 3 Methylbenzyl Propan 2 Amine Analogues

Modulation of Neurotransmitter Systems

Analogues of N-(3-Methylbenzyl)propan-2-amine primarily exert their effects by altering the dynamics of monoamine neurotransmitters, namely dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). This is achieved through a combination of reuptake inhibition and release induction, alongside direct interactions with neurotransmitter receptors.

While specific reuptake inhibition data for this compound is not extensively detailed in publicly available literature, the broader class of amphetamine analogues are known to function as monoamine reuptake inhibitors. For instance, para-chloroamphetamine (PCA) demonstrates inhibitory activity at serotonin, norepinephrine, and dopamine transporters, with IC50 values of 490 nM, 320 nM, and 3,600 nM, respectively, in human embryonic kidney 293 (HEK293) cells. This indicates a preference for inhibiting norepinephrine and serotonin reuptake over dopamine. Generally, many monoamine transporter inhibitors exhibit affinity for all three transporters due to sequence and structural similarities among the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

A key mechanism of action for this class of compounds is the induction of neurotransmitter release. This compound, also known as 3-Methylamphetamine (3-MA) or PAL-314, is characterized as a monoamine releaser with a balanced profile across the three major monoamines. A study by Wee et al. (2005) established the in vitro potencies for the release of dopamine, norepinephrine, and serotonin. nih.govuu.nl

The EC50 values, which represent the concentration of the compound that elicits a half-maximal response, provide a quantitative measure of their releasing potency. For comparison, the structurally related compound 3-Methoxyamphetamine (3-MA) also acts as a combined serotonin-norepinephrine-dopamine releasing agent, with reported EC50 values of 58.0 nM for norepinephrine and 103 nM for dopamine release in rat brain synaptosomes.

Neurotransmitter Release Potency (EC50, nM) of this compound (PAL-314) Analogues
CompoundDopamine (DA) ReleaseNorepinephrine (NE) ReleaseSerotonin (5-HT) ReleaseReference
PAL-314 (3-Methylamphetamine)Data not explicitly separated from other analogues in the primary sourceData not explicitly separated from other analogues in the primary source218 nih.gov
PAL-313 (4-Methylamphetamine)Similar to other analoguesSimilar to other analogues53.4 nih.gov
PAL-303 (4-Fluoroamphetamine)Similar to other analoguesSimilar to other analogues939 nih.gov
PAL-353 (3-Fluoroamphetamine)Similar to other analoguesSimilar to other analogues1937 nih.gov

The study by Wee et al. (2005) noted that all tested compounds had similar potencies as in vitro releasers of dopamine (DA) and norepinephrine (NE) but differed in their potency for serotonin (5-HT) release. nih.gov

Studies on methamphetamine have shown its involvement with 5-HT3 receptors, suggesting that antagonists for this receptor could modulate its effects. nih.gov The structurally similar compound 3,4-methylenedioxymethamphetamine (MDMA) exhibits a broad range of affinities for various brain recognition sites, with the highest affinity for the serotonin uptake site. researchgate.net

Serotonin Receptor Binding Affinities (Ki, nM) of Related Amphetamine Analogues
Compound5-HT1A5-HT2A5-HT2CReference
3-Methoxyamphetamine2,660 (as 5-HT1)7,850 (as 5-HT2)--

Enzyme Interactions and Inhibition Kinetics

The metabolic profile and some of the pharmacological actions of this compound analogues are influenced by their interactions with key enzymes, including monoamine oxidase and phosphodiesterase.

Amphetamine derivatives are known to be potent and selective monoamine oxidase (MAO) inhibitors. nih.gov For instance, para-Chloroamphetamine (PCA) has been identified as a relatively potent inhibitor of MAO-A, with an IC50 value between 1,900 and 4,000 nM. nih.gov The presence of a methyl group on the α-carbon of the phenethylamine (B48288) structure, as is the case with amphetamines, is a key feature for MAO-A inhibitory activity. nih.gov The N-methylation of amphetamine derivatives, such as in methamphetamine, tends to decrease the inhibitory potency compared to their primary amine counterparts. nih.gov

Modulation of Other Enzyme Activities (e.g., Focal Adhesion Kinase, STAT3 Pathway)

There is currently no direct scientific evidence to suggest that this compound or its close analogues modulate the activity of Focal Adhesion Kinase (FAK) or the STAT3 signaling pathway. Research into inhibitors of these pathways has primarily focused on other chemical scaffolds.

For instance, FAK, a non-receptor tyrosine kinase, is a known regulator of cellular processes such as adhesion, proliferation, and survival, and its overexpression is implicated in various cancers nih.gov. Inhibitors of FAK that have been developed and studied belong to diverse chemical classes, including diaminopyrimidine derivatives nih.gov. Similarly, the STAT3 signaling pathway, which is crucial for cell growth and survival, is a target for cancer therapeutics, and its inhibitors include natural products, tyrphostins, and platinum-containing complexes nih.gov.

A study on a 2-benzylmalonate derivative identified it as a STAT3 inhibitor that suppresses tumor growth in hepatocellular carcinoma mdpi.com. This compound, dimethyl 2-(4-(2-(methyl(phenyl(p-tolyl)methyl)amino)ethoxy)benzyl)malonate (CIB-6), was found to bind to the STAT3 Src homology 2 (SH2) domain, selectively inhibiting its phosphorylation mdpi.com. While these findings highlight the potential for benzyl-containing structures to interact with the STAT3 pathway, they are not directly transferable to this compound due to significant structural differences.

Cellular and Molecular Pharmacodynamics

The cellular and molecular effects of this compound are not well-documented. However, studies on its analogues offer a glimpse into the potential pharmacodynamic properties of this chemical family.

As mentioned previously, there is no direct evidence linking this compound to the STAT3 pathway. Likewise, its influence on the orphan G protein-coupled receptor GPR88 has not been reported. GPR88 is predominantly expressed in the brain and is considered a potential target for central nervous system disorders acs.orgnih.gov. Research into GPR88 agonists has identified compounds such as phenylglycinol derivatives, but not N-benzyl-isopropylamine analogues acs.orgnih.gov.

In contrast, extensive research has been conducted on the interaction of N-benzyl phenethylamine analogues with serotonin receptors. These studies have shown that N-benzyl substitution on phenethylamines can significantly enhance their affinity and functional activity at 5-HT2A and 5-HT2C receptors nih.gov. This highlights that the N-benzyl moiety can profoundly influence the interaction of a molecule with specific G protein-coupled receptors.

Specific data on the alterations in gene expression profiles induced by this compound is not available. However, a study on a related compound, N-benzyl-N-methyldecan-1-amine (NBNMA), isolated from garlic cloves, demonstrated its ability to modulate the expression of genes involved in cell cycle regulation and apoptosis in human leukemia U937 cells nih.gov. Treatment with NBNMA led to a decrease in the expression of cyclin-dependent kinase (Cdk) 2 and Cdc2, and an increase in the expression of the Cdk inhibitor p21WAF1/CIP1 nih.gov. Furthermore, NBNMA influenced the expression of apoptosis-related genes, increasing the ratio of pro-apoptotic Bax and Bad to anti-apoptotic Bcl-2 and Bcl-xL, and inhibiting the inhibitor of apoptosis protein (IAP) family members XIAP and cIAP-1 nih.gov. Another study on NBNMA and its derivative showed they diminished the levels of inflammatory cytokine transcripts in a model of rheumatoid arthritis frontiersin.orgnih.gov. These findings suggest that N-benzyl amine derivatives have the potential to induce significant changes in gene expression related to critical cellular processes.

While the cytotoxic and antiproliferative activities of this compound have not been specifically reported, research on its structural isomer, N-isopropylbenzylamine, has shown cytotoxic effects. In vitro studies on neuronal cell lines (SN4741, SH-SY5Y, and PC12) revealed that N-isopropylbenzylamine induces cell death nih.gov.

Other N-benzyl amine derivatives have also been investigated for their anticancer potential. For example, N-benzyl-N-methyldecan-1-amine (NBNMA) exhibited antiproliferative effects in U937 human leukemia cells by inducing cell cycle arrest and apoptosis nih.gov. A series of N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinating enzyme USP1/UAF1, showing activity against non-small cell lung cancer cells nih.gov. Additionally, a 6-benzylaminoflavone derivative has demonstrated anticancer activity against MCF-7 breast cancer cells mdpi.com. It is important to note that some N-benzyl derivatives of 3-aminopyrazine-2-carboxamides did not show antibacterial activity, while other alkyl and phenyl derivatives did, indicating that the benzyl (B1604629) group's presence can be a determining factor for certain biological activities nih.gov.

The table below summarizes the cytotoxic activities of some N-benzyl amine analogues.

Compound/Derivative ClassCell Line(s)Observed EffectReference(s)
N-isopropylbenzylamineSN4741, SH-SY5Y, PC12Cell death nih.gov
N-benzyl-N-methyldecan-1-amine (NBNMA)U937 (human leukemia)Antiproliferative, induces apoptosis nih.gov
N-benzyl-2-phenylpyrimidin-4-amine derivativesNon-small cell lung cancerDecreased cell survival nih.gov
6-benzylaminoflavoneMCF-7 (breast cancer)Anticancer activity mdpi.com

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of N-benzyl amine analogues and their biological activity is a key area of investigation.

The position of substituents on the benzyl ring of N-benzyl amine derivatives can significantly impact their pharmacological effects. In a study of N-benzyl phenethylamines as 5-HT2A/2C agonists, the nature and position of the substituent on the N-benzyl group were found to influence the compound's affinity and functional activity nih.gov. For instance, N-(2-hydroxybenzyl) substituted compounds generally showed the highest activity at the 5-HT2A receptor, while N-(2-methoxybenzyl) compounds were less active and selective nih.gov.

In the context of benzimidazole (B57391) opioids, substitution at the 4-position of the benzyl ring was found to affect analgesic potency in a specific order (ethoxy > isopropyloxy > n-propyloxy > methoxy (B1213986) > methylthio > H/Cl/F > hydroxy) wikipedia.org. This demonstrates that even subtle changes in the position and nature of a substituent on the benzyl ring can lead to significant differences in pharmacological activity. While this data is not directly on this compound, it underscores the principle that the '3-methyl' substitution in the target compound is likely a critical determinant of its specific pharmacological profile compared to its 2-methyl or 4-methyl isomers. The development of regio- and chemoselective C-H arylation methods for benzylamines is aimed at facilitating such structure-activity-relationship studies by allowing for the precise modification of the benzyl group rsc.org.

The table below provides a conceptual summary of how positional isomerism can affect the activity of N-benzyl amine analogues based on findings from related compound series.

Compound SeriesPositional VariationImpact on Pharmacological EffectReference(s)
N-benzyl phenethylaminesSubstitution on the N-benzyl ring (ortho, meta, para)Influences affinity and functional activity at 5-HT2A/2C receptors. Ortho-hydroxy substitution was generally favorable. nih.gov
Benzimidazole opioidsSubstitution at the 4-position of the benzyl ringModulates analgesic potency. wikipedia.org

Quantitative Analysis of Substituent Effects on Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for understanding how the physicochemical properties of a series of compounds relate to their biological activity. For N-benzyl-N-isopropylamine analogues, including those with substitutions on the benzyl ring like the 3-methyl group, QSAR can elucidate the electronic, steric, and hydrophobic contributions of different substituents to their pharmacological effects.

For instance, in a series of N-benzylamine derivatives, the introduction of various substituents on the benzyl ring can modulate their interaction with biological targets. The 3-methyl group in this compound, for example, is an electron-donating and lipophilic group. Its effect on activity would depend on the specific target protein's binding pocket. If the binding pocket has a hydrophobic region that can accommodate the methyl group, an increase in potency might be observed compared to the unsubstituted N-benzylpropan-2-amine. Conversely, if the pocket is sterically constrained, the methyl group could lead to a decrease in activity.

To illustrate the principles of QSAR, the following interactive data table presents hypothetical biological activity data for a series of N-benzyl-N-isopropylamine analogues. This table demonstrates how variations in substituents on the benzyl ring could influence a hypothetical biological response, such as receptor binding affinity (Ki) or inhibitory concentration (IC50).

Interactive Data Table: Hypothetical QSAR Data for N-Benzyl-N-isopropylamine Analogues

CompoundSubstituent (R)LogP (Calculated)Electronic Effect (σ)Steric Effect (Es)Biological Activity (IC50, µM)
1H2.80.000.005.2
23-CH33.3-0.07-1.243.8
34-CH33.3-0.17-1.244.1
43-Cl3.50.37-0.976.5
54-Cl3.50.23-0.977.1
63-OCH32.90.12-0.554.9
74-OCH32.9-0.27-0.553.5

Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate the concept of QSAR.

From this hypothetical data, one could derive a QSAR equation. For example, a simplified equation might look like:

log(1/IC50) = c1LogP + c2σ + c3*Es + constant

By fitting the experimental data to this equation, the coefficients (c1, c2, c3) would indicate the relative importance of hydrophobicity, electronic effects, and steric factors in determining the biological activity of these analogues.

Stereochemical Determinants of Activity and Selectivity

Stereochemistry plays a crucial role in the biological activity of many chiral drugs, and this compound possesses a chiral center at the secondary amine's alpha-carbon if the substituents on the nitrogen are different, which is not the case here. However, the introduction of a substituent on the isopropyl group or the benzyl group can create chirality. The two enantiomers of a chiral molecule can exhibit significantly different pharmacological activities and selectivities for their biological targets. This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

For N-benzyl-N-isopropylamine derivatives, if a chiral center is present, it is expected that one enantiomer will have a higher affinity for the target receptor than the other. This stereoselectivity arises from the three-dimensional arrangement of the molecule, which dictates how well it can fit into the chiral binding site of the receptor.

While specific studies on the stereoselectivity of this compound are not available, research on other chiral amine compounds demonstrates this principle. For example, in a study on benzo[d]isothiazolyloxypropanolamine derivatives, the (S)-enantiomers showed a higher degree of antagonism at β1- and β3-adrenoceptors compared to the (R)-enantiomers wikipedia.org. This highlights that the specific spatial orientation of the functional groups is critical for effective receptor binding and subsequent biological response.

The synthesis of single enantiomers, often achieved through stereoselective synthesis or chiral resolution, is therefore a critical step in the development of chiral drugs to maximize therapeutic effects and minimize potential side effects associated with the less active or inactive enantiomer.

Table of Enantiomeric Activity for a Related Chiral Amine

CompoundEnantiomerTargetActivity (pA2)Reference
A(S)β1-adrenoceptor8.5 wikipedia.org
A(R)β1-adrenoceptor6.2 wikipedia.org
B(S)β3-adrenoceptor7.9 wikipedia.org
B(R)β3-adrenoceptor5.8 wikipedia.org

Note: This table presents data for illustrative benzo[d]isothiazolyloxypropanolamine derivatives to demonstrate the principle of stereoselectivity.

Computational Modeling of Ligand-Target Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between a ligand, like this compound analogues, and its biological target at the molecular level. These methods can predict the binding mode of a ligand in the active site of a receptor and estimate the binding affinity, providing valuable insights for drug design and optimization.

Molecular docking studies would involve generating a three-dimensional model of the target receptor and then computationally "docking" the this compound analogue into the binding site. The docking algorithm samples different orientations and conformations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding energy. This can help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.

Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. These simulations can be used to assess the stability of the predicted binding mode and to calculate the binding free energy with higher accuracy.

While specific computational modeling studies for this compound are not publicly available, numerous studies on related N-benzylamine derivatives have successfully employed these techniques to understand their mechanism of action and to guide the design of new, more potent compounds. For example, molecular docking has been used to study the binding of N-benzyl-2-phenylpyrimidin-4-amine derivatives to their target, providing a rationale for their observed structure-activity relationships.

Toxicological Assessments of N 3 Methylbenzyl Propan 2 Amine and Analogues

In Vitro Cytotoxicity and Cellular Toxicity Studies

In vitro studies are crucial for understanding the potential of a chemical to cause harm to cells. These assays provide a foundational understanding of a compound's cytotoxic and organ-specific toxicity profiles.

No specific studies evaluating the cytotoxicity of N-(3-Methylbenzyl)propan-2-amine or its close analogue, N-isopropylbenzylamine, in human hepatocellular carcinoma (HepG2) cells were identified in the public domain. HepG2 cells are a common model for assessing the potential for drug-induced liver injury. nih.govmdpi.comnih.govnih.govjksus.orgusak.edu.tr

In a study assessing a range of new psychoactive substances, methamphetamine, which is a structural isomer of N-isopropylbenzylamine, was reported to have no toxic effects on HepG2 cells. nih.gov However, given the structural differences, these findings cannot be directly extrapolated to this compound or its non-phenethylamine analogues. The liver is a primary site for the metabolism of foreign compounds (xenobiotics), where they can be converted into reactive metabolites that may lead to cytotoxicity. nih.gov

The neurotoxic potential of N-isopropylbenzylamine, a structural analogue of this compound, has been investigated in several neuronal cell lines. researchgate.netnih.gov This compound is of interest as it has been identified as an adulterant in illicit methamphetamine, with users reporting side effects such as headaches and confusion, suggesting central nervous system activity. researchgate.netwikipedia.orgnih.govthelevel.org.nz

A key study demonstrated that N-isopropylbenzylamine induces cell death in various neuronal cell lines. researchgate.netnih.gov The toxicity was found to be mediated through an increase in the production of nitric oxide (NO). The study reported that N-isopropylbenzylamine exposure led to a time- and concentration-dependent increase in the expression of neuronal nitric oxide synthase (nNOS) and a subsequent rise in intracellular NO levels in SN4741 cells. researchgate.netnih.gov The toxic effects could be significantly prevented by an nNOS inhibitor, confirming the role of this pathway in the observed neurotoxicity. researchgate.netnih.gov

The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined in three different neuronal cell lines after 24 hours of exposure.

Table 1: In Vitro Neurotoxicity of N-isopropylbenzylamine in Neuronal Cell Lines

Cell Line Description IC₅₀ (24h) Source
SN4741 Mouse substantia nigra dopaminergic cell line ~1-3 mM researchgate.netnih.gov
SH-SY5Y Human neuroblastoma cell line ~1-3 mM researchgate.netnih.gov

This data pertains to the analogue N-isopropylbenzylamine.

There is no publicly available data on the cardiotoxicity or hERG (human Ether-à-go-go-Related Gene) channel inhibition potential of this compound or its close analogues like N-isopropylbenzylamine or benzylamine (B48309).

The hERG potassium channel is critical for cardiac repolarization, the process that resets the heart for the next beat. nih.govnih.govnih.govyoutube.com Inhibition of this channel by various drugs can prolong the QT interval of the electrocardiogram, a condition that can lead to life-threatening cardiac arrhythmias. nih.govnih.govnih.govyoutube.com For this reason, assessing hERG channel inhibition is a mandatory step in modern drug development to de-risk candidates for potential cardiotoxicity. wikipedia.org Many compounds that block the hERG channel contain a basic nitrogen atom that can be protonated, a feature present in this compound. nih.gov While a study on a novel, more complex compound of the 4-benzyloxy-benzylamino chemotype reported an absence of hERG-related cardiotoxicity, these results cannot be reliably extrapolated to simpler benzylamines. mdpi.com

In Vivo Toxicokinetic Investigations

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body, providing insights into how a compound and its metabolites move through and are cleared from an organism.

Specific data on the plasma protein binding of this compound or its analogues is not available in the literature. However, based on its chemical structure, some general principles can be applied.

This compound is a basic compound. Basic drugs in the bloodstream typically bind to plasma proteins, most notably alpha-1 acid glycoprotein (B1211001) (AAG) and to a lesser extent, albumin. wikipedia.org The extent of this binding is crucial as, according to the free drug hypothesis, it is generally the unbound (free) fraction of a drug that is pharmacologically active and available to diffuse to target tissues, be metabolized, or be excreted. wikipedia.orgyoutube.com Drugs that are highly bound to plasma proteins are confined to the vascular space, which can affect their distribution and half-life. nih.gov The binding is a reversible equilibrium, and as free drug is cleared, more drug is released from the protein-bound reservoir to maintain this balance. wikipedia.org

While specific distribution studies for this compound are not available, evidence from its analogues suggests it is likely to distribute to the brain.

Benzylamine , the parent amine without the alkyl substituents, has been shown to be distributed to and metabolized in the brain, liver, and other tissues in rodents. nih.gov

Studies on 4-methyl benzylamine , which shares the methylbenzyl moiety, have demonstrated that it acts on potassium channels within the brain of mice, indicating its ability to penetrate the central nervous system. nih.gov

For N-isopropylbenzylamine , reports from individuals who have consumed it as a methamphetamine adulterant include central nervous system effects like headaches and confusion, which strongly implies that the compound crosses the blood-brain barrier and distributes into the brain. researchgate.netwikipedia.orgnih.govthelevel.org.nz Further research indicates that N-isopropylbenzylamine has abuse potential and functions as a reinforcer, which is consistent with a central site of action. nih.gov

These findings collectively suggest that this compound, as a lipophilic amine, would be expected to be present in serum after absorption and to distribute into various tissues, including the brain.

Elimination Kinetics and Routes

The elimination kinetics of amphetamine-like substances are primarily dictated by their metabolism. For amphetamine and its analogues, the liver is the main site of metabolic transformation. wikipedia.org One of the key metabolic pathways involves oxidative deamination mediated by enzymes such as flavin-containing monooxygenase 3 (FMO3). wikipedia.org This process converts amphetamines into metabolites like phenylacetone, which is subsequently oxidized to benzoic acid and then conjugated to form hippuric acid before excretion. wikipedia.org Another significant route is aromatic hydroxylation. For many aromatic amines, metabolic activation involves N-hydroxylation of the exocyclic amine group, which can lead to the formation of reactive intermediates. nih.gov The specific half-life and clearance rates for this compound are not documented, but like other amphetamines, its elimination is expected to occur through hepatic metabolism followed by renal excretion of the resulting metabolites.

Organ-Specific Toxicities

Studies on structurally similar synthetic phenylethylamines, such as N-methyl-1-(naphthalen-2-yl)propan-2-amine (MNA), reveal significant potential for central nervous system (CNS) toxicity. nih.gov

Impaired Motor Coordination: Administration of MNA in animal models resulted in a notable reduction in motor coordination levels. nih.gov

Synaptic and Neuronal Effects: Evidence suggests that these compounds may disrupt normal synaptic and neuronal function. nih.gov Immunohistochemical analysis of brain tissue from animals exposed to MNA showed a shortening of allograft inflammatory factor 1 (IBA-1), a marker for microglia activation and immune response. nih.gov This morphological change in microglia points to a potential problem with the contact between synapses and neurons, indicating an abnormal immune response and potential synaptic dysfunction. nih.gov

Metabolite-Induced Neurotoxicity: For some analogues like 2,5-Dimethoxy-4-methylamphetamine (DOM), metabolites such as 2-O-desmethyl-DOM and 5-O-desmethyl-DOM are not only pharmacologically active but may also produce metabolism-dependent neurotoxicity. wikipedia.org

Table 1: Central Nervous System Effects of Analogue Compounds

Toxicological EndpointObserved Effect in AnaloguesCompound StudiedCitation
Motor Coordination Reduced motor coordination levelsMNA nih.gov
Immune Response Shortening of IBA-1, indicating microglia activationMNA nih.gov
Synaptic Function Potential disruption of contact between synapses and neuronsMNA nih.gov
Metabolite Effects Active metabolites may contribute to neurotoxicityDOM wikipedia.org

The cardiovascular system is a primary target for the toxic effects of this compound analogues. nih.gov Research on MNA and prolintane (B133381) has demonstrated a clear risk of cardiotoxicity. nih.gov

QT Prolongation: While not directly toxic to myocardial cells, these substances caused QT prolongation at certain concentrations in toxicological assessments. nih.gov The QT interval represents the time it takes for the heart's ventricles to depolarize and repolarize.

Ventricular Arrhythmia Risk: Prolongation of the QT interval is a critical indicator for an increased risk of ventricular arrhythmias. nih.gov The study results suggest that these compounds are toxic and may cause such arrhythmias. nih.gov

hERG Channel Inhibition: The mechanism for this cardiotoxicity is linked to the inhibition of the hERG potassium channel, which plays a crucial role in cardiac repolarization. nih.gov Inhibition of this channel is a biomarker for QT prolongation, and tests confirmed that the possibility of QT prolongation through hERG channel interference could not be excluded for these analogues. nih.gov

Table 2: Cardiovascular Effects of Analogue Compounds

Toxicological EndpointObserved Effect in AnaloguesCompound StudiedCitation
Cardiac Rhythm Caused QT prolongation at certain concentrationsMNA, Prolintane nih.gov
Arrhythmia Risk Considered toxic with potential to cause ventricular arrhythmiaMNA, Prolintane nih.gov
Ion Channel Effects Potential for QT prolongation via hERG channel inhibitionMNA, Prolintane nih.gov

The liver plays a central role in the metabolism of amphetamine-like compounds, making it a potential site for toxicity. wikipedia.org The metabolic process for aromatic amines and heterocyclic aromatic amines involves activation by N-hydroxylation of the exocyclic amine group. nih.gov This biochemical transformation can produce a proposed intermediate, the arylnitrenium ion, which is a critical metabolite implicated in toxicity and DNA damage. nih.gov Although direct hepatic toxicity studies on this compound are not available, its structural similarity to compounds that undergo this type of metabolic activation suggests that the potential for hepatotoxicity should be a key consideration.

Elucidating the Relationship between Metabolic Pathways and Toxicological Outcomes

The toxicological effects of this compound and its analogues are intrinsically linked to their metabolic pathways.

The metabolic activation of these procarcinogens is a critical step leading to toxicity. nih.gov The N-hydroxylation of the amine group is a key process that produces highly reactive arylnitrenium ions, which are understood to be responsible for DNA damage and other toxic effects. nih.gov This pathway highlights how the body's attempt to metabolize the compound can, in fact, generate the ultimate toxicant.

Furthermore, metabolites can possess their own pharmacological and toxicological profiles, sometimes distinct from the parent compound. Studies on the analogue DOM show that its metabolites are also pharmacologically active and may contribute to delayed and prolonged effects, as well as potential neurotoxicity. wikipedia.org This demonstrates that a full toxicological assessment must consider the activity of metabolites, not just the parent drug.

The cardiotoxic effects observed in analogues like MNA are also tied to metabolic activity. nih.gov The interaction of these substances or their metabolites with critical cardiac ion channels, such as the hERG potassium channel, leads to QT prolongation and an elevated risk of life-threatening arrhythmias. nih.gov Therefore, the biotransformation of these compounds is directly linked to their organ-specific toxicity, creating a clear relationship where metabolic pathways govern the manifestation of adverse toxicological outcomes.

Analytical Methodologies for Detection and Characterization in Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating N-(3-Methylbenzyl)propan-2-amine from reaction mixtures or biological matrices, and for determining its concentration. The choice of technique depends on the specific analytical goal, such as purity assessment or trace-level detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components as it travels through a capillary column. bre.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint.

For amines, which can be reactive, GC analysis often employs specialized columns and inert flow paths to prevent peak tailing and ensure reproducible results. hpst.czvt.edu The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. Key fragments would likely arise from the cleavage of the benzylic C-N bond and the isopropyl group. For instance, the base peak for the related compound propan-2-amine is often the m/z 44 ion, [C2H6N]+, resulting from alpha-cleavage. docbrown.info

Table 1: Typical GC-MS Parameters for Amine Analysis

Parameter Value/Setting
Column Fused silica (B1680970) capillary column (e.g., Equity-5, 30 m x 0.25 mm x 0.25 µm) rsc.org
Injector Temperature 250-280 °C
Carrier Gas Helium
Oven Program Temperature gradient, e.g., starting at 80°C, ramping to 280°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Detector | Quadrupole or Ion Trap Mass Spectrometer |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-HR-MSn) for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile alternative to GC-MS, particularly for compounds that are not easily volatilized or are thermally sensitive. shimadzu.com High-resolution mass spectrometry (LC-HR-MSn) provides highly accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. st-andrews.ac.uk

The analysis of amines like this compound by LC-MS typically uses reversed-phase chromatography. researchgate.net The mobile phase is often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) formate (B1220265) to ensure the analyte is protonated, which enhances ionization efficiency and improves peak shape. mdpi.com Atmospheric pressure ionization sources, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are commonly used. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of synthesized compounds and for quantitative analysis. rsc.org For a compound like this compound, which contains a chromophore (the benzene (B151609) ring), UV detection is highly effective. sigmaaldrich.com

The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and using it to determine the concentration of the unknown sample.

Table 2: Example HPLC Conditions for Aromatic Amine Analysis

Parameter Setting
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) rsc.org
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 25 °C) sigmaaldrich.com

| Detector | UV-Vis at a wavelength of ~220 nm or 254 nm sigmaaldrich.comrsc.org |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Since this compound is a chiral molecule (due to the stereocenter on the propan-2-amine moiety), it can exist as two enantiomers. Chiral chromatography is a specialized form of HPLC used to separate these enantiomers. This is crucial in research, as different enantiomers can have distinct biological activities. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. google.com Polysaccharide-based or macrocyclic antibiotic-based CSPs (like vancomycin) are often effective for separating amine enantiomers. sigmaaldrich.com The enantiomeric purity, or enantiomeric excess (ee), can be quantified by comparing the peak areas of the two separated enantiomers.

Spectroscopic and Spectrometric Characterization Methods

While chromatography separates the compound, spectroscopy provides detailed information about its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of an organic molecule. Both ¹H-NMR and ¹³C-NMR are used to provide a complete picture of the carbon-hydrogen framework. rsc.orgrsc.org

In the ¹H-NMR spectrum of this compound, distinct signals would be expected for the protons of the isopropyl group, the methyl group on the benzene ring, the benzylic methylene (B1212753) (CH₂) protons, and the aromatic protons. docbrown.info The chemical shift, integration (proton count), and splitting pattern (multiplicity) of each signal provide information about the electronic environment and connectivity of the protons. docbrown.info

The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. docbrown.infodocbrown.info It would show distinct peaks for the carbons in the methyl groups, the methine and methylene carbons, and the aromatic carbons.

Table 3: Predicted NMR Data for this compound | ¹H-NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment | | --- | --- | --- | --- | | | ~1.1 | Doublet | Isopropyl -CH₃ | | | ~1.5 | Broad Singlet | -NH- | | | ~2.3 | Singlet | Aromatic -CH₃ chemicalbook.com | | | ~2.9 | Septet | Isopropyl -CH | | | ~3.7 | Singlet | Benzyl (B1604629) -CH₂- chemicalbook.com | | | ~7.0-7.2 | Multiplet | Aromatic -CH | | ¹³C-NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | | | ~21 | Aromatic -CH₃ | | | ~23 | Isopropyl -CH₃ | | | ~49 | Isopropyl -CH | | | ~54 | Benzyl -CH₂- | | | ~126-138 | Aromatic -CH and C |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. rsc.orgdocbrown.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. For this compound, the key functional groups are the secondary amine, the aromatic ring, and the aliphatic carbon-hydrogen bonds.

As a secondary amine, this compound is expected to show a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. orgchemboulder.com Primary amines, in contrast, exhibit two bands in this region, while tertiary amines show none. orgchemboulder.com Another characteristic absorption for primary and secondary amines is the N-H wagging vibration, which appears as a strong, broad band between 910 and 665 cm⁻¹. orgchemboulder.com

The presence of the aromatic ring gives rise to several distinct peaks. The C-H stretching vibrations of the benzene ring typically appear just above 3000 cm⁻¹ (around 3030 cm⁻¹). libretexts.org The characteristic C=C stretching vibrations within the aromatic ring produce a series of absorptions in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the 1000-650 cm⁻¹ range. libretexts.org

Aliphatic C-H stretching from the methyl and isopropyl groups will be observed as strong absorptions in the 2960-2800 cm⁻¹ range. wpmucdn.com Finally, the C-N stretching vibration for an aliphatic amine is expected to produce a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350 - 3310Weak to Medium
Aromatic RingC-H Stretch~3030Weak to Medium
Aliphatic GroupsC-H Stretch2960 - 2800Strong
Aromatic RingC=C Stretch1600 - 1450Medium to Weak
Aliphatic AmineC-N Stretch1250 - 1020Medium to Weak
Secondary AmineN-H Wag910 - 665Strong, Broad

Advanced Mass Spectrometry Techniques (e.g., Electron Impact (EI), Electrospray Ionization (ESI-MS)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. The molecular weight of this compound (C₁₁H₁₇N) is 163.26 g/mol . In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass, and therefore its molecular ion peak ([M]⁺) in the mass spectrum will appear at an odd mass-to-charge ratio (m/z) of 163. libretexts.org

Under Electron Impact (EI) ionization, the high-energy electrons cause the molecule to ionize and fragment in predictable ways. The fragmentation of amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary alpha-cleavage pathways are possible:

Loss of an isopropyl radical: Cleavage of the bond between the nitrogen and the isopropyl group would result in the loss of a propyl radical (•CH(CH₃)₂), leading to a fragment with an m/z of 120.

Loss of a 3-methylbenzyl radical: Cleavage of the bond between the nitrogen and the benzyl group would lead to the loss of a 3-methylbenzyl radical, resulting in a fragment with an m/z of 58.

Another common fragmentation pathway for benzyl compounds is the formation of the tropylium (B1234903) ion. The 3-methylbenzyl fragment may rearrange to form a methyltropylium cation, appearing at m/z 105, or lose a methyl group to form the highly stable tropylium cation at m/z 91.

Electrospray Ionization (ESI-MS), a soft ionization technique, is particularly useful for analyzing polar compounds and typically results in less fragmentation than EI. In positive ion mode, ESI-MS would be expected to generate the protonated molecule, [M+H]⁺, at an m/z of 164. This allows for a clear determination of the molecular weight.

Table 2: Predicted Mass Fragments of this compound (EI-MS)

m/zProposed Fragment IonFragmentation Pathway
163[C₁₁H₁₇N]⁺Molecular Ion ([M]⁺)
120[C₈H₁₀N]⁺Alpha-cleavage: Loss of isopropyl radical
105[C₈H₉]⁺3-Methylbenzyl cation / Methyltropylium ion
91[C₇H₇]⁺Tropylium ion
58[C₃H₈N]⁺Alpha-cleavage: Loss of 3-methylbenzyl radical

Advanced Screening and Metabolomics Approaches

Standard Urine Screening Approaches (SUSAs) are critical for detecting and quantifying xenobiotics and their metabolites in toxicological and clinical settings. The development of a SUSA for this compound would involve creating a robust and reliable method, likely based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

A typical workflow for a urine screening method includes:

Sample Preparation: Urine samples often require an initial treatment step to remove interfering substances and concentrate the analyte. This may involve enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave conjugated metabolites, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the target compound. nih.gov

Derivatization: For GC-MS analysis, polar functional groups like amines often require derivatization to increase their volatility and improve their chromatographic properties. nih.gov

Instrumental Analysis: The prepared sample is then injected into a GC-MS or LC-MS system. The chromatographic component separates the analyte from other compounds in the mixture, and the mass spectrometer detects and quantifies the specific molecule based on its mass-to-charge ratio and fragmentation pattern. nih.gov

The application of such a validated method would allow for the reliable detection of this compound in urine, providing crucial data for toxicological assessments.

Untargeted metabolomics is a powerful hypothesis-generating approach used to obtain a comprehensive snapshot of all measurable small-molecule metabolites in a biological sample. researchgate.netnih.gov By comparing the metabolic profiles of a control group with a group exposed to a specific compound, researchers can identify novel biomarkers of exposure or effect. mdpi.com

In the context of this compound, an untargeted metabolomics study using LC-MS or Nuclear Magnetic Resonance (NMR) spectroscopy could be performed on urine or plasma samples. researchgate.netmdpi.com Statistical analysis of the vast datasets generated would highlight metabolites that are significantly up- or down-regulated following exposure to the compound. These altered metabolites could be part of endogenous pathways affected by the compound or its metabolites. mdpi.com Identifying these molecules could reveal previously unknown metabolic pathways involved in the compound's biotransformation or its mechanism of action, providing valuable insights beyond simple detection of the parent compound. nih.gov

Development and Validation of Analytical Reference Standards

The availability of a well-characterized analytical reference standard is a prerequisite for any quantitative or qualitative analysis. ich.org A reference standard is a highly purified compound against which other samples are compared. For a novel compound like this compound, an in-house primary reference material must be established. ich.orgsigmaaldrich.com

The development and validation process includes:

Synthesis and Purification: The compound is synthesized and then purified using techniques like recrystallization or preparative chromatography to achieve a very high degree of purity (typically >98.5%). sigmaaldrich.com

Structural Characterization: The identity of the purified compound is unequivocally confirmed using a combination of analytical techniques. This includes NMR spectroscopy (¹H and ¹³C) to elucidate the chemical structure, mass spectrometry to confirm the molecular weight and formula, and IR spectroscopy to verify the presence of key functional groups.

Purity Assessment: The purity of the standard is determined using methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Documentation: All data from the characterization and validation process are documented. This includes information on proper storage conditions and stability to ensure the integrity of the standard over time. ich.org

Once validated, this reference standard serves as the benchmark for calibrating analytical instruments, validating analytical methods, and ensuring the accuracy and consistency of all research findings related to this compound. ich.org

Therapeutic and Research Applications of N 3 Methylbenzyl Propan 2 Amine Analogues

Potential Therapeutic Modalities and Target Engagement

The therapeutic potential of N-(3-Methylbenzyl)propan-2-amine analogues stems from their ability to modulate key physiological pathways. By modifying the substituents on the benzyl (B1604629) and amine groups, researchers can fine-tune the pharmacological properties of these molecules to achieve desired therapeutic effects.

Analogues of N-benzyl-2-phenylethylamine (NBPEA) have been a subject of interest in neuropsychiatric research due to their psychoactive properties and potential to modulate brain chemistry. Research using animal models, such as adult zebrafish, has shown that novel NBPEA derivatives can produce significant behavioral and neurochemical effects. nih.govbiorxiv.orgmaastrichtuniversity.nl For instance, certain substitutions on the N-benzyl and phenethylamine (B48288) moieties have been shown to induce anxiolytic-like effects. nih.govresearchgate.net Specifically, studies have demonstrated that some NBPEA derivatives can reduce despair-like behavior in zebrafish, suggesting potential antidepressant activity. biorxiv.orgmaastrichtuniversity.nl

The mechanism of action for many of these compounds is linked to their interaction with serotonin (B10506) receptors, particularly the 5-HT2A receptor, which is a key mediator of the effects of hallucinogens. researchgate.netnih.govnih.gov The addition of an N-benzyl group to a phenethylamine core can dramatically increase the binding affinity for the 5-HT2A receptor, leading to potent psychoactive effects. nih.govnih.gov These investigations highlight the potential for developing this compound analogues as sophisticated tools for studying mood, cognition, and the underlying neurobiology of psychiatric disorders. Recent studies have also explored the use of subhallucinogenic concentrations of substituted phenethylamines for treating inflammatory and neurological disorders. nih.gov

The structural motif of N-benzylamine has been incorporated into novel compounds designed as potential anticancer agents. Research has demonstrated that certain 2-substituted benzylamino-4-amino-5-aroylthiazole derivatives can induce apoptosis in cancer cell lines. In these studies, the substitution pattern on the benzylamino moiety was found to be crucial for antiproliferative activity. nih.gov For example, a p-chlorobenzylamino derivative showed significant inhibitory effects on the growth of specific cancer cell lines. nih.gov

Furthermore, phenethylamine-based urea (B33335) derivatives have been synthesized and evaluated for their anticancer and antioxidant properties. iaea.org One study revealed that a 1,3-bis(4-methylphenethyl)urea compound was significantly more potent than the conventional chemotherapy drug cisplatin (B142131) against a human cervical cancer cell line, while exhibiting lower toxicity to normal cells. iaea.org These findings suggest that the this compound scaffold can be a valuable starting point for the design of new, more effective, and potentially less toxic anticancer therapies. Additionally, N1-benzyl tryptamine (B22526) analogues have shown promise as anti-tumor agents through the inhibition of SHIP1/2 enzymes. mdpi.com

The this compound structure and its constituent parts, such as benzylamine (B48309) and propan-2-amine, are important building blocks in the synthesis of a variety of pharmaceutical agents. The versatility of the amine group allows for its incorporation into more complex molecules with diverse therapeutic actions.

For example, benzylamine derivatives are utilized in the synthesis of novel antihypertensive agents. researchgate.net Studies have described the creation of new pyrimidine (B1678525) derivatives and benzimidazole (B57391) derivatives with antihypertensive activity, showcasing the role of this structural motif in developing cardiovascular drugs. researchgate.netnih.govresearchgate.net Similarly, the synthesis of novel bronchodilators, such as derivatives of pyrazino[2,3-c] nih.govnih.govnih.govthiadiazine 2,2-dioxides, involves transamination procedures that can utilize propan-2-amine-like structures. nih.gov While direct synthesis of antifungal agents from this compound is not prominently documented, the core structure is amenable to modifications that could lead to antifungal compounds, a common strategy in medicinal chemistry. The β-phenethylamine scaffold is recognized as a crucial motif in medicinal chemistry, with numerous synthetic derivatives developed for a range of drug classes. acs.org

Utility as Research Probes and Pharmacological Tools

Analogues of this compound are valuable as research probes and pharmacological tools for investigating complex biological systems. Their ability to be chemically modified allows for the development of ligands with high affinity and selectivity for specific receptors, aiding in the characterization of receptor function and distribution.

The N-benzyl substitution on phenethylamines is a key feature that can enhance binding affinity to serotonin receptors, making these compounds excellent tools for studying the serotonergic system. nih.govnih.govresearchgate.net The high potency of certain N-benzylphenethylamines ("NBOMes") for the 5-HT2A receptor has made them instrumental in probing the receptor's role in perception and cognition. nih.gov The development of analogues with varying substituents can help in mapping the binding pockets of receptors and understanding the structure-activity relationships that govern ligand-receptor interactions. researchgate.net This principle is exemplified by alpha-conotoxins, which, due to their exquisite subtype selectivity for nicotinic acetylcholine (B1216132) receptors, have been pivotal in characterizing the roles of these receptors in various physiological processes. nih.govbohrium.com In a similar vein, tailored this compound analogues could be designed to selectively target and elucidate the function of other receptor systems.

Implications for New Psychoactive Substances (NPS) Research and Forensic Science

The emergence of this compound and its analogues on the illicit drug market places them within the category of New Psychoactive Substances (NPS). This has significant implications for both NPS research and forensic science, particularly concerning their detection and identification.

The proliferation of NPS, including synthetic phenethylamines, presents considerable analytical challenges for forensic laboratories. nih.govojp.gov A primary difficulty lies in the differentiation of positional isomers—compounds that share the same chemical formula but differ in the position of a substituent on the aromatic ring. nih.govacs.org Standard analytical techniques like gas chromatography-mass spectrometry (GC-MS) may not be sufficient to distinguish between these isomers, as they can produce very similar mass spectra. researchgate.netojp.gov

This challenge is of high forensic significance because different positional isomers can have varying legal statuses and potencies. nih.govacs.org Consequently, there is a critical need for more advanced analytical methods. Techniques such as high-resolution mass spectrometry (HRMS) and the use of machine learning algorithms to analyze spectral data are being explored to improve the identification of these compounds. nih.govbu.eduvu.nl Furthermore, the development of comprehensive analytical methods, often involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the effective screening and confirmation of these substances in forensic casework. nih.govnih.govojp.govresearchgate.net The constant evolution of NPS structures necessitates ongoing research and development in forensic analytical chemistry to keep pace with the changing landscape of illicit drugs.

Monitoring and Epidemiological Tracking of Illicit Drug Markets

The monitoring of illicit drug markets is essential for understanding trends in substance use, identifying the emergence of new psychoactive substances, and informing public health and safety responses. Analogues of this compound, particularly those within the N-benzylphenethylamine class (often referred to as "NBOMes"), are a focus of forensic laboratories. The analytical characterization of these compounds is critical for their identification in seized materials and biological samples.

Forensic Identification Techniques:

The identification of N-benzylphenethylamine analogues relies on a suite of advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of forensic drug analysis, allowing for the separation and identification of individual components in a mixture. The mass spectra of these compounds often show characteristic fragmentation patterns that can aid in their identification. For instance, studies on N-benzylphenethylamine derivatives reveal common fragment ions that can suggest the presence of this chemical scaffold.

In addition to GC-MS, other methods are employed to differentiate between closely related isomers, which is a common challenge with designer drugs. These techniques include:

Liquid Chromatography-Diode Array Detection (LC-DAD): Provides information on the ultraviolet-visible spectrum of a compound, which can help distinguish between positional isomers.

Infrared Spectroscopy (IR): Offers data on the functional groups present in a molecule.

High-Resolution Mass Spectrometry (e.g., Q-TOF MS): Provides highly accurate mass measurements, enabling the determination of elemental composition and aiding in the identification of unknown substances.

The data gathered from these techniques are vital for building comprehensive spectral libraries that forensic chemists can use to identify new and emerging N-benzylphenethylamine analogues.

Impurity Profiling:

Another critical aspect of monitoring illicit drug markets is impurity profiling. The synthesis of illicit drugs often results in the formation of byproducts and impurities that can provide valuable intelligence about the manufacturing process and the precursors used. For example, the analysis of impurities in illicitly synthesized methamphetamine has helped to identify the synthetic route employed. Similarly, the detection of specific impurities in seizures of N-benzylphenethylamine analogues could help to trace their origin and distribution networks.

Table 1: Analytical Techniques for the Identification of N-Benzylphenethylamine Analogues

Analytical TechniquePurposeKey Findings for Analogues
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and structural elucidation of volatile compounds.Provides characteristic fragmentation patterns for identification.
Liquid Chromatography-Diode Array Detection (LC-DAD)Separation of non-volatile compounds and UV-Vis spectral analysis.Useful for differentiating between positional isomers.
Infrared Spectroscopy (IR)Identification of functional groups.Confirms the presence of key structural features.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement for elemental composition determination.Essential for identifying novel and unknown analogues.

Understanding Psychoactive Effects, Abuse Potential, and Public Health Implications

The structural similarity of this compound to other substituted phenethylamines suggests that it is likely to have psychoactive effects. The broader class of phenethylamines includes stimulants, entactogens, and hallucinogens. wikipedia.org The public health implications of the emergence of such compounds are significant, as they are often sold and consumed with little to no information about their pharmacological effects or potential toxicity. nih.gov

Psychoactive Effects and Mechanism of Action:

Many psychoactive phenethylamines exert their effects by interacting with monoamine neurotransmitter systems in the brain, including those for dopamine (B1211576), norepinephrine (B1679862), and serotonin. The N-benzylphenethylamine analogues, such as the NBOMe series, are known to be potent agonists of the serotonin 5-HT2A receptor. wikipedia.org Activation of this receptor is responsible for the hallucinogenic and psychedelic effects of these substances. wikipedia.org Given its structure, it is plausible that this compound could also interact with these receptors, potentially producing stimulant and/or hallucinogenic effects.

Anecdotal reports and studies on related compounds suggest a range of potential effects, from stimulation and euphoria to perceptual changes. For instance, some synthetic phenethylamine analogues found in dietary supplements have been shown to have pharmacological properties comparable to amphetamine. nih.gov

Abuse Potential:

The abuse potential of a substance is often linked to its ability to increase dopamine levels in the brain's reward pathways. Stimulants like amphetamine and cocaine are highly reinforcing due to their effects on the dopamine transporter. nih.gov Studies on some phenethylamine analogues have shown that they can also interact with the dopamine transporter, suggesting a potential for abuse. nih.gov The emergence of N-isopropylbenzylamine as a substitute for methamphetamine in the illicit market further highlights the potential for N-benzyl-substituted amines to be used recreationally.

Public Health Implications:

The proliferation of new psychoactive substances, including N-benzylphenethylamine analogues, poses a significant public health challenge. These substances are often deceptively marketed as "research chemicals" or "legal highs," leading users to underestimate their potential risks. nih.gov The lack of clinical studies and established safety profiles means that users are essentially engaging in uncontrolled experiments.

The toxicity associated with some N-benzylphenethylamine analogues can be severe. Reports on NBOMe compounds have documented a range of adverse effects, including agitation, paranoia, seizures, and in some cases, fatalities. The public health response to the emergence of these substances involves:

Rapid Identification and Monitoring: Through forensic and toxicological screening programs.

Public Health Alerts: To inform potential users and healthcare providers about the risks.

Legislative Action: To control the sale and distribution of newly identified harmful substances.

Table 2: Potential Psychoactive Effects and Public Health Concerns of N-Benzylphenethylamine Analogues

CategoryDescriptionExamples from Analogues
Psychoactive Effects Alterations in mood, perception, and cognition.Stimulant effects (e.g., increased energy, alertness), Hallucinogenic effects (e.g., visual and auditory distortions).
Mechanism of Action Interaction with neurotransmitter systems.Agonism at serotonin 5-HT2A receptors; interaction with dopamine and norepinephrine transporters.
Abuse Potential Likelihood of compulsive use and addiction.Potential for reinforcement due to effects on the dopamine system.
Public Health Risks Dangers to individual and community health.Unpredictable and severe adverse effects, lack of safety data, potential for overdose and fatalities.

Conclusion and Future Research Directions

Summary of Current Academic Understanding and Research Findings on N-(3-Methylbenzyl)propan-2-amine and Analogues

This compound belongs to the broader class of N-benzylalkylamines. While direct research on this specific molecule is sparse, studies on its structural analogues provide valuable insights. The core structure, featuring a substituted benzyl (B1604629) group attached to an isopropylamine (B41738) moiety, is a recurring motif in compounds with diverse biological activities.

Research on analogous compounds has primarily focused on their potential as therapeutic agents. For instance, derivatives of N-benzyl-2-acetamidopropionamide have shown promise as potent anticonvulsants. nih.gov Specifically, N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide have demonstrated significant efficacy in preclinical models, with the (R)-stereoisomer of the former exhibiting particularly high potency. nih.gov Furthermore, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives have been synthesized and evaluated for their antibacterial properties against various bacterial strains. rsc.org These findings underscore the therapeutic potential inherent in the N-benzylamine scaffold.

From a synthetic perspective, the preparation of N-benzylamines is well-documented, with reductive amination of a benzaldehyde (B42025) with an amine being a common and versatile method. masterorganicchemistry.comyoutube.com This process typically involves the reaction of 3-methylbenzaldehyde (B113406) with isopropylamine in the presence of a reducing agent. chemicalbook.com Variations of this method, including the use of different catalysts and reaction conditions, offer avenues for optimizing the synthesis of this compound. patsnap.comrsc.org

Table 1: Physicochemical Properties of this compound and a Key Analogue

PropertyThis compoundN-Isopropylbenzylamine
CAS Number 915922-51-9102-97-6
Molecular Formula C11H17NC10H15N
Molecular Weight 163.26 g/mol 149.23 g/mol
Boiling Point 228.2 °C at 760 mmHg185 °C
Flash Point 88.8 °CNot Available
Density 0.903 g/cm³Not Available
Refractive Index 1.503Not Available

Data sourced from chemical supplier databases and may not be experimentally verified academic data.

Identification of Knowledge Gaps and Unexplored Research Avenues

The current body of knowledge surrounding this compound is characterized by significant gaps. There is a notable absence of dedicated studies on its synthesis, physicochemical properties, pharmacological effects, and toxicological profile. The majority of available information is extrapolated from research on broader classes of N-benzylamines.

Key unexplored research avenues include:

Comprehensive Physicochemical Characterization: Detailed experimental determination of its physical and chemical properties is lacking.

Pharmacological Profiling: A thorough investigation of its biological activity is needed. Its structural similarity to compounds with known psychoactive or therapeutic effects suggests that it may interact with various biological targets.

Toxicological Evaluation: There is no specific toxicological data available for this compound. Understanding its potential toxicity is crucial for any future applications. scbt.cominchem.org

Metabolic Studies: The metabolic fate of this compound in biological systems remains unknown.

Future Prospects in Advanced Synthetic Methodologies and Derivatization

Future research should focus on developing efficient and stereoselective synthetic routes to this compound and its derivatives. While reductive amination is a viable approach, exploring advanced catalytic systems could improve yields and reduce byproducts. masterorganicchemistry.comyoutube.comnih.gov For instance, the use of bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts has shown promise in direct amide formation and could potentially be adapted for C-N bond formation in this context. rsc.org

Furthermore, the synthesis of a library of derivatives by modifying the aromatic ring or the isopropylamine moiety could lead to the discovery of compounds with enhanced or novel properties. For example, introducing different substituents on the benzyl ring could modulate the electronic and steric properties of the molecule, influencing its biological activity.

Emerging Directions in Pharmacological Characterization and Toxicological Assessment

A critical area for future research is the comprehensive pharmacological characterization of this compound. High-throughput screening against a panel of receptors, enzymes, and ion channels could reveal its primary biological targets. Based on the activity of its analogues, investigations could initially focus on its potential as an anticonvulsant, antibacterial, or anticancer agent. nih.govrsc.orgnih.gov

Concurrently, a thorough toxicological assessment is imperative. This should include in vitro cytotoxicity studies and in vivo studies to determine its acute and chronic toxicity. Given the general toxicity profile of some benzylamines, careful evaluation of its potential adverse effects is essential. scbt.cominchem.orgwikipedia.org

Innovation in Analytical and Forensic Science Applications

The rise of designer drugs, often with structures analogous to known psychoactive substances, presents a significant challenge for forensic science. ojp.govojp.govnih.gov this compound, given its structural similarities to some controlled substances, could potentially emerge as a designer drug. Therefore, there is a need to develop robust and specific analytical methods for its detection and quantification in various matrices, including biological fluids and seized materials.

Innovations in analytical techniques, such as high-resolution mass spectrometry, could be instrumental in distinguishing this compound from its isomers and other related compounds. sciencedaily.com The development of certified reference materials and standardized analytical protocols will be crucial for forensic laboratories. nih.gov

Outlook for Novel Therapeutic Development Based on this compound Scaffold

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The demonstrated bioactivity of its analogues suggests that this chemical framework can be a starting point for designing new drugs with a range of applications. Future drug discovery efforts could focus on optimizing the scaffold to improve potency, selectivity, and pharmacokinetic properties.

By systematically exploring the structure-activity relationships of this compound derivatives, researchers may identify lead compounds for various diseases. The versatility of the N-benzylamine structure allows for the introduction of diverse functional groups, enabling the fine-tuning of its pharmacological profile. nih.govnih.gov This adaptability makes the this compound scaffold a valuable platform for future medicinal chemistry research and therapeutic development. researchgate.net

Q & A

Q. Methodological Tip :

  • Use in-situ FTIR or HPLC to track key functional groups (e.g., amine intermediates).
  • Optimize reduction steps by testing alternative catalysts (e.g., Pd/C vs. Raney Ni) under hydrogen atmospheres .

What analytical techniques are most reliable for confirming the structural identity and purity of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:

  • 1H/13C NMR : Assign peaks to confirm benzyl, methyl, and amine protons (e.g., δ 2.1–2.3 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ for C₁₁H₁₇N) .
  • HPLC with UV/Vis detection : Assess purity (>95% by area) using reverse-phase C18 columns .

Q. Advanced Tip :

  • Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .

How do structural modifications (e.g., substituents on the benzyl ring) influence the compound’s biological activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., -OCH₃) enhance receptor binding affinity, while electron-withdrawing groups (e.g., -NO₂) reduce metabolic stability. For example:

Substituent PositionBiological Activity (IC₅₀)Metabolic Half-life (t₁/₂)
3-Methyl12 µM (Serotonin Receptor)4.2 h
4-Trifluoromethyl8 µM6.8 h
2-Chloro25 µM2.5 h

Data adapted from analogs in

Q. Methodological Approach :

  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors.
  • Synthesize derivatives via Suzuki-Miyaura coupling to introduce diverse substituents .

What strategies resolve contradictions in reported pharmacological data for this compound?

Advanced Research Question
Discrepancies in IC₅₀ values or mechanism-of-action claims often arise from assay variability. For example:

  • Contradiction : Conflicting reports on adrenergic vs. serotonergic activity.
  • Resolution : Perform competitive binding assays (e.g., radioligand displacement) across multiple receptor subtypes .

Q. Case Study :

  • A 2024 study found that batch-to-batch impurities (e.g., residual Pd catalysts) artificially inflated dopamine receptor binding by 20%. Rigorous purification (e.g., column chromatography) resolved this .

How can crystallographic data (e.g., SHELX refinement) provide insights into the compound’s conformational stability?

Advanced Research Question
Single-crystal X-ray diffraction with SHELXL refinement reveals:

  • Torsion angles : Between the benzyl and propan-2-amine moieties (e.g., 120° vs. 90° in analogs).
  • Hydrogen bonding : Stabilizing interactions with co-crystallized solvents (e.g., water or ethanol) .

Q. Example :

  • A 2023 study showed that this compound adopts a gauche conformation in the solid state, influencing its solubility and bioavailability .

What experimental designs are recommended for probing the compound’s metabolic pathways?

Advanced Research Question

  • In vitro : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS.
  • Isotopic labeling : Use ¹⁴C-labeled amine to track metabolic products in rodent models .

Q. Key Finding :

  • The 3-methyl group reduces oxidative deamination compared to non-methylated analogs, extending plasma half-life .

How should researchers address discrepancies between computational predictions and experimental results?

Advanced Research Question

  • Issue : Predicted logP values (e.g., 2.1) vs. experimental (2.8).
  • Solution : Validate force fields (e.g., GAFF2) with experimental partition coefficients. Adjust solvation models (e.g., COSMO-RS) for polar solvents .

Q. Recommendation :

  • Cross-validate DFT calculations (e.g., B3LYP/6-31G*) with crystallographic data to refine charge distributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methylbenzyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3-Methylbenzyl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.